molecular formula C6H6N2O2 B14221051 4,5-Diaminocyclohexa-3,5-diene-1,2-dione CAS No. 623900-90-3

4,5-Diaminocyclohexa-3,5-diene-1,2-dione

Cat. No.: B14221051
CAS No.: 623900-90-3
M. Wt: 138.12 g/mol
InChI Key: HTJNKHQUDFVBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Diaminocyclohexa-3,5-diene-1,2-dione can be synthesized through various methods. One common synthetic route involves the reaction of 3,6-diamino-3,6-cyclohexadiene-1,4-dione with an acid catalyst . Another method involves the reaction of 3,6-dibromo-3,6-cyclohexadiene-1,4-dione with ammonia, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4,5-Diaminocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The amino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Quinones are the major products.

    Reduction: Hydroquinones are formed.

    Substitution: Various substituted derivatives are produced depending on the reagents used.

Scientific Research Applications

4,5-Diaminocyclohexa-3,5-diene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-diaminocyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets and pathways. It can act as an electron donor or acceptor, participating in redox reactions. This property makes it useful in various biochemical processes. The compound’s ability to form quinones and hydroquinones is central to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diaminocyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both amino and dione functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

623900-90-3

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

4,5-diaminocyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C6H6N2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,7-8H2

InChI Key

HTJNKHQUDFVBDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=O)C1=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.